(Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid
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Overview
Description
(Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid is an organic compound characterized by its complex structure, which includes a pyrazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid generally involves multiple steps, starting with the preparation of the pyrazole ring followed by its functionalization and coupling with the benzoic acid derivative. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are critical to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
(Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and substituted benzoic acids, such as:
- 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one .
- 4-hydroxy-2-quinolones .
Uniqueness
What sets (Z)-2-hydroxy-4-(2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)benzoic acid apart is its unique combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H14N4O4 |
---|---|
Molecular Weight |
338.32g/mol |
IUPAC Name |
2-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H14N4O4/c1-10-15(16(23)21(20-10)12-5-3-2-4-6-12)19-18-11-7-8-13(17(24)25)14(22)9-11/h2-9,20,22H,1H3,(H,24,25) |
InChI Key |
LJGWRBBGCHLDRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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